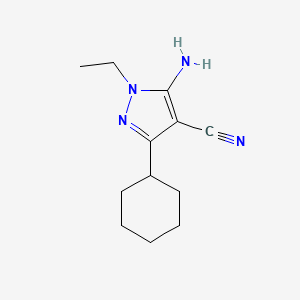![molecular formula C8H16N2O2 B12869322 (2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol](/img/structure/B12869322.png)
(2S,3'S,4R)-[2,3'-Bipyrrolidine]-4,4'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol is a chiral compound with significant importance in organic chemistry. This compound features two pyrrolidine rings connected via a single bond, with hydroxyl groups attached to the fourth carbon of each ring. The stereochemistry of this compound is defined by the (2S,3’S,4R) configuration, which influences its reactivity and interactions with other molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolidine derivatives.
Formation of the Bipyrrolidine Core: The two pyrrolidine rings are connected through a series of reactions, often involving nucleophilic substitution or coupling reactions.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via oxidation reactions, using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol may involve:
Large-Scale Synthesis: Utilizing batch reactors to carry out the coupling and oxidation reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Quality Control: Ensuring the product meets purity standards through analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, tosyl chloride in pyridine.
Major Products
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of diamines or diols.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.
作用機序
The mechanism of action of (2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers allow it to fit into specific active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
(2S,2’S)-2,2’-Bipyrrolidine: Another chiral bipyrrolidine derivative with different stereochemistry.
(2S,3S)-2,3-Dihydroxysuccinate: A compound with similar functional groups but different core structure.
Uniqueness
(2S,3’S,4R)-[2,3’-Bipyrrolidine]-4,4’-diol is unique due to its specific stereochemistry and the presence of hydroxyl groups on both pyrrolidine rings. This configuration imparts distinct reactivity and interaction profiles compared to other bipyrrolidine derivatives.
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
(3R,5S)-5-[(3S)-4-hydroxypyrrolidin-3-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C8H16N2O2/c11-5-1-7(10-2-5)6-3-9-4-8(6)12/h5-12H,1-4H2/t5-,6+,7+,8?/m1/s1 |
InChIキー |
HRFAQNFBBKZAKA-JXMHAVLCSA-N |
異性体SMILES |
C1[C@H](CN[C@@H]1[C@@H]2CNCC2O)O |
正規SMILES |
C1C(CNC1C2CNCC2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
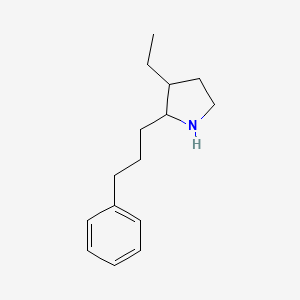
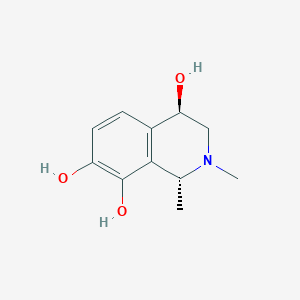
![dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)-3-phenylphenyl]phosphane](/img/structure/B12869266.png)
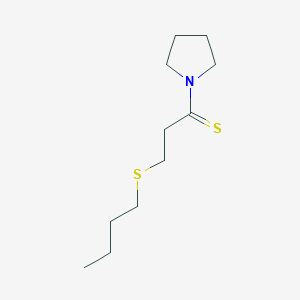



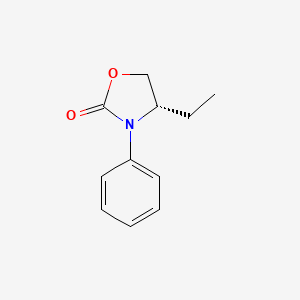
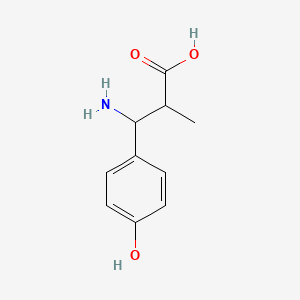
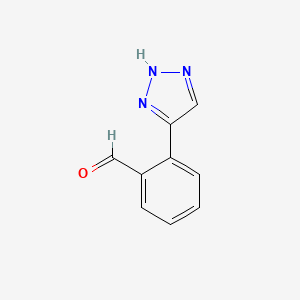
![1-(4H-furo[3,2-b]pyrrol-5-yl)ethanone](/img/structure/B12869321.png)
![1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
